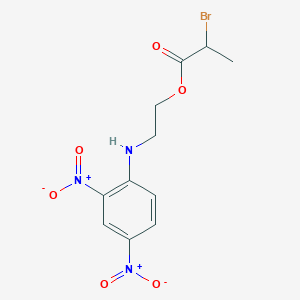![molecular formula C16H13NO3S B14195423 5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 917605-52-8](/img/structure/B14195423.png)
5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a phenoxyphenyl group, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-phenoxybenzyl chloride with thiazolidine-2,4-dione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially converting them to alcohols.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Industry: In the industrial sector, it could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.
作用機序
The mechanism by which 5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the thiazolidine ring may participate in hydrogen bonding or electrostatic interactions.
類似化合物との比較
Thiazolidinediones: A class of compounds with similar thiazolidine rings, used in the treatment of diabetes.
Phenoxyphenyl Derivatives: Compounds with phenoxyphenyl groups, known for their diverse biological activities.
Uniqueness: 5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione stands out due to its combined structural features, offering a unique balance of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
917605-52-8 |
|---|---|
分子式 |
C16H13NO3S |
分子量 |
299.3 g/mol |
IUPAC名 |
5-[(2-phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13NO3S/c18-15-14(21-16(19)17-15)10-11-6-4-5-9-13(11)20-12-7-2-1-3-8-12/h1-9,14H,10H2,(H,17,18,19) |
InChIキー |
DKZRMBYSICEBAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CC3C(=O)NC(=O)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)
![O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14195346.png)
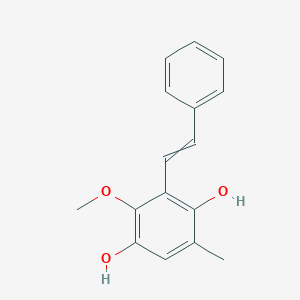
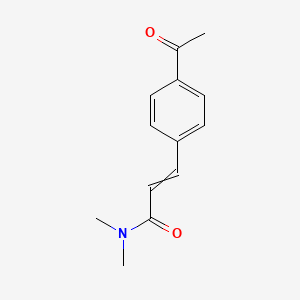
![1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one](/img/structure/B14195361.png)
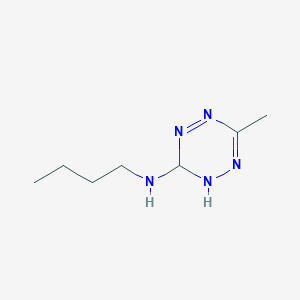
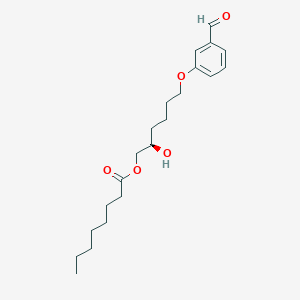
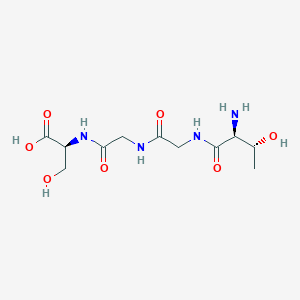
![N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B14195394.png)
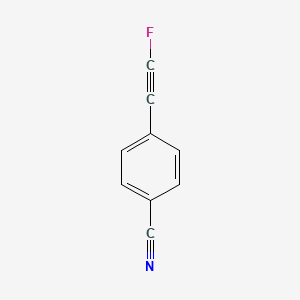

![2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B14195406.png)
![2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole](/img/structure/B14195426.png)
